Methandrostenolone

Vue d'ensemble

Description

La méthandienone, également connue sous le nom de méthandienone ou de méthandrosténolone, est un stéroïde anabolisant-androgène synthétique. Il a été initialement développé en 1955 par CIBA et commercialisé sous le nom de marque Dianabol. La méthandienone est un dérivé de la testostérone, modifié pour améliorer ses propriétés anabolisantes tout en réduisant ses effets androgènes. Il est couramment utilisé à des fins d'amélioration physique et de performance, en particulier en musculation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La méthandienone est synthétisée à partir de la testostérone par une série de réactions chimiques. Les étapes clés impliquent la méthylation de la position 17α et l'introduction d'une double liaison entre les positions C1 et C2. La synthèse implique généralement les étapes suivantes :

Méthylation : La testostérone est méthylée à la position 17α en utilisant de l'iodure de méthyle et une base forte comme l'hydrure de sodium.

Déshydrogénation : Le composé résultant subit une déshydrogénation pour introduire une double liaison entre les positions C1 et C2, souvent en utilisant des réactifs comme le dioxyde de sélénium.

Méthodes de production industrielle : La production industrielle de méthandienone suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique des mesures rigoureuses de contrôle de la qualité pour garantir la pureté et la constance du produit final. Des techniques avancées telles que la chromatographie liquide haute performance et la spectrométrie de masse sont utilisées pour l'assurance qualité .

Analyse Des Réactions Chimiques

Types de réactions : La méthandienone subit diverses réactions chimiques, notamment :

Oxydation : La méthandienone peut être oxydée pour former la 17β-hydroxy-17α-méthyl-18-norandrost-1,4,13-trien-3-one.

Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés de dihydrométhandienone.

Substitution : L'halogénation et d'autres réactions de substitution peuvent modifier le noyau stéroïdien.

Réactifs et conditions courants :

Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome sont couramment utilisés.

Réduction : L'hydrure de sodium ou l'hydrure de lithium et d'aluminium sont des agents réducteurs typiques.

Substitution : L'halogénation peut être réalisée en utilisant des réactifs comme le brome ou le chlore dans des conditions contrôlées.

Principaux produits :

Produits d'oxydation : 17β-hydroxy-17α-méthyl-18-norandrost-1,4,13-trien-3-one.

Produits de réduction : Dérivés de dihydrométhandienone.

Produits de substitution : Dérivés halogénés de méthandienone.

4. Applications de la recherche scientifique

La méthandienone a fait l'objet de nombreuses études pour ses propriétés anabolisantes et ses applications thérapeutiques potentielles. Voici quelques domaines de recherche clés :

Chimie : Études sur la synthèse et les modifications structurelles de la méthandienone pour améliorer son activité anabolisante.

Biologie : Recherche sur les effets de la méthandienone sur la croissance musculaire, la synthèse protéique et la rétention d'azote.

Médecine : Enquêtes sur l'utilisation potentielle de la méthandienone pour traiter des affections telles que la fonte musculaire et l'ostéoporose.

Industrie : Applications dans le développement de suppléments et de produits pharmaceutiques améliorant les performances.

5. Mécanisme d'action

La méthandienone exerce ses effets en se liant aux récepteurs des androgènes dans les tissus musculaires et les os. Une fois lié, il active le récepteur des androgènes, ce qui entraîne une augmentation de la synthèse protéique et de la croissance musculaire. Le composé améliore également la rétention d'azote, ce qui est crucial pour la réparation et la croissance musculaires. De plus, la méthandienone a des effets œstrogéniques modérés, contribuant à la rétention d'eau et à la plénitude musculaire .

Applications De Recherche Scientifique

Medical Applications

Historical Context

Methandrostenolone was initially developed for therapeutic use in the treatment of hypogonadism and muscle-wasting conditions. It was approved for use in men at doses ranging from 5 to 15 mg per day and was noted for its effectiveness in promoting weight gain and muscle growth. However, it has been withdrawn from the market in many countries due to safety concerns and potential for abuse .

Therapeutic Use

- Androgen Replacement Therapy : this compound was used as a form of androgen replacement therapy, but its use has largely been discontinued due to adverse effects, including hepatotoxicity and cardiovascular risks .

- Muscle Wasting Conditions : It was prescribed to patients suffering from severe weight loss due to chronic diseases, helping to improve body composition and strength .

Non-Medical Applications

Performance Enhancement

This compound is widely recognized for its non-medical applications, particularly among athletes and bodybuilders. It is often used to enhance physical performance, increase muscle mass, and improve recovery times.

Key Benefits

- Increased Muscle Mass : Studies show that athletes using this compound can experience significant increases in lean body mass. For instance, one study reported that weightlifters experienced substantial gains in body nitrogen, potassium, and muscle size while using the steroid compared to placebo .

- Enhanced Strength : Users often report improved strength levels, which can lead to better performance in competitive sports. The anabolic effects contribute to increased power output during training sessions .

Side Effects and Risks

Despite its benefits in muscle building and performance enhancement, this compound poses several health risks:

- Androgenic Effects : Users may experience oily skin, acne, increased body hair growth, and scalp hair loss .

- Estrogenic Effects : Gynecomastia (breast tissue development in men) and fluid retention are common side effects due to estrogen conversion .

- Hepatotoxicity : this compound is a 17α-alkylated steroid, which increases the risk of liver damage when used over extended periods .

Case Studies

Several documented studies highlight the effects of this compound on athletic performance:

- Weightlifting Study : A double-blind crossover study involving male weightlifters showed significant increases in body weight and muscle size during this compound administration compared to placebo. The study indicated that while some weight gain might be attributed to fluid retention, there were also substantial gains in lean body mass .

- Cardiovascular Health Risks : A cohort study assessed the cardiovascular health of anabolic steroid users. Findings indicated that long-term use of anabolic steroids like this compound could lead to myocardial dysfunction and accelerated coronary atherosclerosis .

Mécanisme D'action

Metandienone exerts its effects by binding to androgen receptors in muscle tissues and bones. Once bound, it activates the androgen receptor, leading to increased protein synthesis and muscle growth. The compound also enhances nitrogen retention, which is crucial for muscle repair and growth. Additionally, metandienone has moderate estrogenic effects, contributing to fluid retention and muscle fullness .

Comparaison Avec Des Composés Similaires

La méthandienone est souvent comparée à d'autres stéroïdes anabolisants-androgènes tels que :

Stanozolol : Connu pour ses forts effets anabolisants et sa faible activité androgénique.

Oxandrolone : Remarqué pour ses effets anabolisants légers et ses effets secondaires androgènes minimes.

Méthénolone : Appréciée pour sa faible activité androgénique et ses effets secondaires minimes.

Singularité de la méthandienone : La méthandienone est unique en raison de ses effets anabolisants puissants et de son activité androgénique modérée. Elle est particulièrement efficace pour les cycles de prise de masse, ce qui en fait un choix populaire parmi les culturistes. Sa capacité à améliorer la rétention d'azote et la synthèse protéique la distingue des autres stéroïdes anabolisants .

Activité Biologique

Methandrostenolone, commonly known as Dianabol, is a synthetic anabolic steroid derived from testosterone. It is widely recognized for its potent anabolic properties, which promote muscle growth and enhance physical performance. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on various biological systems, and implications for health and athletic performance.

This compound exerts its effects primarily through the androgen receptor (AR). Upon binding to the AR, it activates signaling pathways that lead to increased protein synthesis and muscle hypertrophy. The compound also influences various metabolic processes, including:

- Protein Synthesis : this compound significantly enhances protein synthesis in skeletal muscle, leading to increased muscle mass.

- Nitrogen Retention : Studies have shown that this compound promotes nitrogen retention, which is crucial for muscle growth and recovery.

- Glycogenolysis : The steroid increases glycogenolysis, facilitating enhanced energy availability during physical exertion.

Anabolic Effects

Research indicates that this compound has a favorable anabolic-to-androgenic ratio compared to testosterone. This means it promotes muscle growth with relatively lower androgenic side effects. Key findings include:

- Muscle Growth : In clinical studies, subjects using this compound experienced significant increases in muscle size and strength compared to placebo groups .

- Bone Mineralization : this compound has been shown to enhance bone mineralization, which may be beneficial for individuals with growth retardation or osteoporosis .

Hormonal Impact

This compound affects various hormonal pathways:

- Growth Hormone (GH) Stimulation : It has been reported that this compound can stimulate GH secretion, contributing to its anabolic effects .

- Suppression of Endogenous Testosterone : Chronic use can lead to suppression of the hypothalamic-pituitary-testicular axis, resulting in decreased endogenous testosterone production .

Case Studies and Clinical Research

Several case studies highlight the biological activity and potential risks associated with this compound use:

- Performance Enhancement in Athletes : A study involving athletes demonstrated that those using this compound experienced significant improvements in strength and body composition compared to non-users. However, the increase in strength was not always statistically significant beyond placebo effects .

- Health Risks : Chronic use of this compound has been linked to severe side effects, including liver damage and psychological effects such as aggression and mood swings. A notable case involved a violent incident attributed to acute aggression following this compound use .

- Metabolic Studies : Research indicates that this compound administration leads to changes in metabolic markers such as creatinine and urea levels, reflecting increased muscle mass and protein metabolism during its use .

Comparative Data on Biological Activity

| Parameter | This compound | Testosterone |

|---|---|---|

| Anabolic Activity | High | Moderate |

| Androgenic Activity | Moderate | High |

| Nitrogen Retention | Significant | Moderate |

| Protein Synthesis | Enhanced | Enhanced |

| GH Stimulation | Yes | Yes |

Propriétés

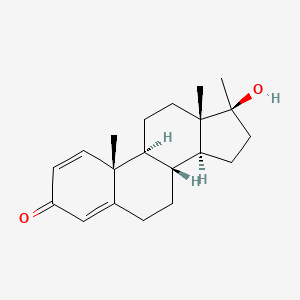

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h6,9,12,15-17,22H,4-5,7-8,10-11H2,1-3H3/t15-,16+,17+,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWALNWXLMVGSFR-HLXURNFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023276 | |

| Record name | Methandrostenolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Metandienone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

SOL IN ALC, CHLOROFORM, GLACIAL ACETIC ACID; SLIGHTLY SOL IN ETHER; INSOL IN WATER | |

| Record name | METHANDROSTENOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Anabolic steroids reverses catabolic processes and negative nitrogen balance by promoting protein anabolism and stimulating appetite if there is concurrently a proper intake of calories and proteins. /Anabolic Steroids/, ...Methandrostenolone, was shown to influence cardiac growth in immature male rats by affecting protein synthesis and degradation. The nature of cardiac responses to androgen appear to depend on the prevailing experimental conditions. Protein synthesis was inhibited in the castrate rat and was stimulated by subsequent treatment with androgen. Under conditions of induced overgrowth of the ventricles, androgens gave rise to an attenuation of the effects of aortic constriction on ventricular mass and blood pressure involving smaller changes in protein synthesis and proteolysis. Concentrations of testosterone receptors in ventricular cytosol further indicated that the myocardium is more sensitive to androgen action during the prepubertal phase of the life-span. Changes in amount and properties of the receptors showed them to be functional and responsive to castration, aortic constriction, and administration of the androgens. The androgens affected cardiac protein balance by stimulating the incorporation of radiolabelled amino acid into protein in vivo. They also appeared to influence proteolytic processes involving lysosomal hydrolase activities, but their actions were either stimulatory or inhibitory depending on the internal environment. The heart is a target organ for several hormones including androgen, and our findings fortify the notion that hormone action needs to be investigated alone and in association with other endocrines., The effects of treating groups of rats with four different anabolic androgenic steroids (AAS) (testosterone, nandrolone, methandrostenolone, and oxymetholone) on 5-hydroxytryptamine (5-HT) and dopamine (DA) neurones in different brain regions were examined. The AAS was injected six times with 1 week's interval and the rats were sacrificed 2 days after the final injection. 5-HT and its metabolite 5-hydroxyindoleacetic acid (5-HIAA), DA and its metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) were measured. The effect on DA and 5-HT synthesis rate was analysed as the accumulation of 3,4-dihydroxyphenyl-alanine (DOPA) and 5-hydroxytryptophan (5-HTP), respectively, after inhibition of the amino acid decarboxylase with NSD-1015 (3-hydroxy-benzylhydrazine dihydrochloride). Additionally, the monoamine oxidase (MAO) activity was analysed in the hypothalamus. The DOPAC+HVA/DA ratio was increased in the striatum in all treatment groups. However, the synthesis rate of DA was significantly increased only in the methandrostenolone treated group. The 5-HIAA/5-HT ratio was increased in all treatment groups in the hippocampus, in the frontal cortex in the methandrostenolone-treated animals and in the hypothalamus in the testosterone- and oxymetholone-treated rats, while the 5-HT synthesis rate was not affected by the AAS-treatments. The MAO-A activity was increased in the oxymetholone-treated rats while the other treatment groups were unaffected. The MAO-B activity was not changed. The results indicate that relatively high doses of AAS increase dopaminergic and 5-hydroxytryptaminergic metabolism in male rat brain, probably due to enhanced turnover in these monaminergic systems., Long-term treatment of female rats with the anabolic steroid hormone Methandrostenolone results in a conspicuous increase of intermediate sized, nonmyofibrillar filaments in muscle cells of the left cardiac ventricle, as revealed by electron microscopy. These filaments, measuring 70 - 110 A in diameter, form a characteristic network at the Z-level of the sarcomere, either encircling or penetrating the Z-bands, and appear to insert into the nuclear membrane. The T-system is accompanied by the filaments adjacent to the site of the couplings. Here they are attached to subsarcolemmal electron-dense patches, which may be Z-line precursor material. The filaments may function as a cytoskeleton, to provide passive support in the mechanism of contraction and to mediate nucleo-sarcolemmal and nucleo-myofibrillar exchange. | |

| Record name | METHANDROSTENOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from acetone and ether, WHITE CRYSTALS OR WHITE, CRYSTALLINE POWDER | |

CAS No. |

72-63-9 | |

| Record name | Methandrostenolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methandrostenolone [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metandienone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metandienone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51180 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metandienone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methandrostenolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metandienone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHANDROSTENOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COZ1R7EOCC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHANDROSTENOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metandienone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163-164 °C, 163.5 °C | |

| Record name | METHANDROSTENOLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3360 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metandienone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041925 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.